Array ( [bid] => 1316824 )
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a synthetic molecule not readily found in nature. Research efforts have focused on developing efficient and scalable synthetic routes for its production. One reported method involves the reaction of 2-chloroacetyl chloride with 2-aminopyridine, followed by treatment with hydrochloric acid to form the hydrochloride salt [].
Studies suggest that 2-(Pyridin-2-ylamino)acetic acid hydrochloride may possess various biological activities, making it a potential candidate for drug development. Research has explored its:
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a synthetic compound characterized by the molecular formula C₇H₉ClN₂O₂. It is also referred to as 2-pyridyl glycine hydrochloride and is notable for its structural features, which include a pyridine ring attached to an amino acid moiety. The compound exhibits a white crystalline appearance and is soluble in water due to the presence of the hydrochloride salt form, which enhances its stability and solubility in biological systems .
These reactions are crucial for synthesizing derivatives that may exhibit improved pharmacological properties or specificity .
2-(Pyridin-2-ylamino)acetic acid hydrochloride has been studied for its potential biological activities, including:
The synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride typically involves several steps:
This multi-step synthesis allows for the introduction of various substituents on the pyridine ring, facilitating the development of analogs with enhanced activity or selectivity .
The applications of 2-(Pyridin-2-ylamino)acetic acid hydrochloride span several fields:
Interaction studies have focused on how 2-(Pyridin-2-ylamino)acetic acid hydrochloride interacts with biological targets:
Several compounds share structural similarities with 2-(Pyridin-2-ylamino)acetic acid hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Pyridylacetic Acid Hydrochloride | Similar pyridine and acetic acid structure | Often used as a biochemical reagent |
| 4-Pyridinyl Glycine | Contains a pyridine ring but differs at the nitrogen position | Potentially different biological activities |
| 3-Pyridylalanine | An amino acid derivative with a different side chain | May exhibit distinct pharmacological effects |
These compounds highlight the uniqueness of 2-(Pyridin-2-ylamino)acetic acid hydrochloride through its specific combination of functional groups and biological activities, making it a subject of interest in medicinal chemistry and pharmacology .
2-(Pyridin-2-ylamino)acetic acid hydrochloride exhibits the molecular formula C7H9ClN2O2 [1] [2] [3]. This composition reflects the presence of seven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure [4]. The formula indicates that the compound consists of a pyridine ring system linked to an acetic acid moiety through an amino group, with the addition of a hydrochloride salt component [1] [2].
The molecular composition demonstrates the hybrid nature of this compound, incorporating both aromatic heterocyclic and aliphatic carboxylic acid functionalities [2] [3]. The presence of the chlorine atom indicates the formation of a hydrochloride salt, which enhances the compound's stability and solubility characteristics compared to the free base form [4].
The International Union of Pure and Applied Chemistry nomenclature for this compound is pyridin-2-ylglycine hydrochloride [1] [2]. Alternative systematic names include 2-[(pyridin-2-yl)amino]acetic acid hydrochloride and N-pyridin-2-ylglycine hydrochloride (1/1) [2] . The structure consists of a pyridine ring connected to a glycine residue through the amino nitrogen at the 2-position of the pyridine ring [1] [2].
The compound can be represented through multiple structural notations. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=NC(=C1)NCC(=O)O.Cl [2] [4]. This notation clearly illustrates the connectivity between the pyridine ring, the amino linkage, and the acetic acid functionality, along with the associated chloride ion [2] [4].
The precise molecular weight of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is 188.61 grams per mole [1] [2] [3] [4]. This molecular weight calculation accounts for the complete hydrochloride salt form of the compound. The base compound, 2-(Pyridin-2-ylamino)acetic acid, possesses a molecular weight of 152.15 grams per mole [6], with the additional 36.46 grams per mole contributed by the hydrochloride moiety [1] [2].
The molecular weight determination is critical for stoichiometric calculations and analytical characterization procedures [3] [4]. This value has been consistently reported across multiple chemical databases and represents the most accurate determination for the hydrochloride salt form [1] [2] [3].
The registration number 112656-88-9 is specifically assigned to the hydrochloride salt form, whereas the free base form 2-(Pyridin-2-ylamino)acetic acid carries the distinct Chemical Abstracts Service number 52946-88-0 [6]. This differentiation is essential for accurate compound identification and regulatory compliance [2] [3].
The International Chemical Identifier for 2-(Pyridin-2-ylamino)acetic acid hydrochloride is InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-3-1-2-4-8-6;/h1-4H,5H2,(H,8,9)(H,10,11);1H [1] [2]. This standardized representation provides a complete description of the molecular structure and connectivity [1] [2]. The International Chemical Identifier Key, which serves as a compressed hash representation, is UDWCOQUFHSOFGY-UHFFFAOYSA-N [1] [2].
The canonical Simplified Molecular Input Line Entry System notation is C1=CC=NC(=C1)NCC(=O)O.Cl [2] [4]. An alternative representation includes the explicit hydrogen chloride component: O=C(O)CNC1=NC=CC=C1.[H]Cl [1]. These notations facilitate computational chemistry applications and database searching procedures [2] [4].
Multiple database systems have assigned specific identifiers to this compound. The United States Environmental Protection Agency Distributed Structure-Searchable Toxicity Database Substance Identifier is DTXSID80557805 [2] . The European Community Number assigned to this compound is 840-037-7 [2]. The Wikidata identifier is Q82439829, providing access to structured chemical information [2].
Additional commercial database identifiers include various supplier-specific catalog numbers and molecular database identifiers [2] [4]. These multiple identification systems ensure comprehensive coverage across different chemical information platforms and facilitate cross-referencing between databases [2] [3].
2-(Pyridin-2-ylamino)acetic acid hydrochloride does not exhibit significant stereochemical complexity due to the absence of chiral centers in its structure [1] [2]. The compound exists as a single constitutional isomer with the amino group attached specifically at the 2-position of the pyridine ring [2]. The glycine portion of the molecule lacks a chiral center, as the alpha carbon bears two hydrogen atoms [1] [2].
The compound may exhibit conformational isomerism due to rotation around the carbon-nitrogen bond connecting the pyridine ring to the amino acid moiety [7] [8]. However, intramolecular hydrogen bonding between the pyridine nitrogen and the amino hydrogen can stabilize specific conformational arrangements [7] [9]. The preferred conformation likely involves the pyridine nitrogen positioned to facilitate optimal electronic interactions with the amino group [7] [8].
Tautomeric equilibria may be present in solution, particularly involving proton transfer between the amino group and the carboxylic acid functionality [7] [8]. However, the hydrochloride salt form tends to suppress tautomeric behavior by protonating the most basic site, typically the pyridine nitrogen [7]. The overall structural arrangement demonstrates planarity constraints imposed by the aromatic pyridine system and potential intramolecular interactions [8] [10].
Proton Nuclear Magnetic Resonance spectroscopy of 2-(Pyridin-2-ylamino)acetic acid hydrochloride reveals characteristic signals for the pyridine aromatic protons and the methylene protons of the acetic acid moiety [11] [12]. The pyridine ring protons typically appear in the aromatic region between 7.0 and 8.5 parts per million [11]. The methylene protons adjacent to the amino group characteristically resonate around 4.0-4.5 parts per million due to deshielding effects from both the amino group and the carboxylic acid functionality [12] [13].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [11] [14]. The carboxylic acid carbon typically appears around 170-180 parts per million, while the pyridine ring carbons display characteristic patterns in the aromatic region between 120-160 parts per million [11] [14]. The methylene carbon adjacent to the amino group resonates in the aliphatic region, typically around 40-50 parts per million [14] [13].
The Nuclear Magnetic Resonance spectral patterns are influenced by the hydrochloride salt formation, which can cause characteristic downfield shifts due to protonation effects [12] [13]. Integration patterns confirm the expected hydrogen ratios, with four aromatic protons from the pyridine ring and two methylene protons from the acetic acid portion [12].
Infrared spectroscopy of 2-(Pyridin-2-ylamino)acetic acid hydrochloride exhibits characteristic absorption bands that reflect the functional groups present in the molecule [15] [16]. The carboxylic acid carbonyl stretch typically appears around 1650-1700 wavenumbers, while the associated hydroxyl stretch manifests as a broad absorption in the 2500-3500 wavenumber region [15] [16]. The amino group contributes characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber range [16].
The pyridine ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region [15] [16]. The presence of the hydrochloride salt may introduce additional spectral features related to ionic interactions and modified hydrogen bonding patterns [15] [9]. Specific vibrational modes associated with the nitrogen-hydrogen bond of the amino group and the pyridine ring breathing modes provide fingerprint identification capabilities [16].
The infrared spectrum serves as a valuable tool for confirming the structural integrity of the compound and can detect impurities or decomposition products [15] [16]. The characteristic absorption pattern provides a unique spectroscopic fingerprint for quality control and analytical verification purposes [16].
Mass spectrometry of 2-(Pyridin-2-ylamino)acetic acid hydrochloride typically reveals the molecular ion peak at mass-to-charge ratio 188 for the intact salt form [12] [13]. The base compound, after loss of the chloride ion, exhibits a molecular ion at mass-to-charge ratio 152 [12]. Characteristic fragmentation patterns include loss of the carboxylic acid functionality (mass loss of 45 atomic mass units) and pyridine ring fragmentation [12] [13].
Common fragment ions include the pyridinium ion at mass-to-charge ratio 80 and various smaller fragments resulting from ring opening and rearrangement processes [12] [13]. The mass spectral fragmentation pattern provides structural confirmation and can distinguish this compound from closely related isomers [12]. Electrospray ionization mass spectrometry is particularly effective for analyzing the intact salt form and monitoring protonation states [13].
The mass spectral data supports molecular weight determination and provides insight into the stability of various molecular fragments under ionization conditions [12] [13]. High-resolution mass spectrometry can provide precise mass measurements that confirm the molecular formula and detect trace impurities [13].
Ultraviolet-visible spectroscopy of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is dominated by electronic transitions associated with the pyridine chromophore [15] [17]. The pyridine ring system exhibits characteristic absorption maxima in the 250-280 nanometer region, corresponding to π to π* electronic transitions [15] [17]. Additional absorption features may appear in the 200-250 nanometer range due to higher energy electronic transitions [17].
The amino group conjugation with the pyridine ring can influence the electronic absorption spectrum by extending the conjugated system [17] [10]. The carboxylic acid functionality contributes minimal chromophoric character but may influence the overall electronic environment [17]. Salt formation can cause spectral shifts due to changes in the electronic environment and hydrogen bonding patterns [17] [9].
The ultraviolet-visible spectrum provides information about the electronic structure and can be used for quantitative analysis and purity assessment [17]. Solvent effects on the absorption spectrum can provide insight into intermolecular interactions and solvation behavior [17] [9]. The spectroscopic data supports the identification of the compound and confirms the presence of the expected chromophoric systems [17].
| Spectroscopic Technique | Key Observations | Characteristic Features |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons: 7.0-8.5 ppm; Methylene protons: 4.0-4.5 ppm | Four pyridine protons, two methylene protons |
| 13C Nuclear Magnetic Resonance | Carboxyl carbon: 170-180 ppm; Aromatic carbons: 120-160 ppm | Characteristic pyridine carbon pattern |
| Infrared Spectroscopy | Carbonyl stretch: 1650-1700 cm⁻¹; NH stretch: 3200-3500 cm⁻¹ | Functional group identification |
| Mass Spectrometry | Molecular ion: m/z 188; Base compound: m/z 152 | Fragmentation patterns confirm structure |
| Ultraviolet-Visible | Absorption maximum: 250-280 nm | Pyridine chromophore transitions |
Irritant